molecular formula C13H10FNO2 B582460 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene CAS No. 1352318-59-2

2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene

Cat. No.: B582460
CAS No.: 1352318-59-2
M. Wt: 231.226
InChI Key: WBYVPGCJHRCXAB-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 1, and a 4-nitrophenyl moiety at position 3. Its molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of 231.22 g/mol.

Properties

IUPAC Name

2-fluoro-1-methyl-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-9-2-3-11(8-13(9)14)10-4-6-12(7-5-10)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYVPGCJHRCXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718392
Record name 3-Fluoro-4-methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-59-2
Record name 3-Fluoro-4-methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, the starting materials would be 2-fluoro-1-methylbenzene and 4-nitrophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents would be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Major Products Formed

    Electrophilic Aromatic Substitution: Products with additional nitro, sulfonyl, or halogen groups on the benzene ring.

    Nucleophilic Aromatic Substitution: Products where the fluorine atom is replaced by nucleophiles such as methoxy or tert-butoxy groups.

    Reduction: Products with an amino group replacing the nitro group.

Scientific Research Applications

2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s lipophilicity and binding affinity to target molecules . The methyl group can affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

  • 2-(4-Fluorophenyl)-3-methyl-1H-indole (): This indole derivative features a para-fluorophenyl group and methyl substituent. Such interactions influence solubility and aggregation behavior .
  • 2-(4-Fluorophenyl)-1-methyl-benzimidazole ():
    With a molecular weight of 226.256 g/mol , this benzimidazole analog demonstrates how fluorine and methyl groups affect aromatic systems. The target compound’s nitro group may enhance polarity, increasing solubility in polar solvents compared to this benzimidazole derivative .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Property/Activity
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene C₁₃H₁₀FNO₂ 231.22 2-F, 1-Me, 4-(4-NO₂Ph) Potential cross-coupling High polarity, reactive nitro group
2-(4-Nitrophenyl)thiophene C₁₀H₇NO₂S 205.23 4-NO₂Ph, thiophene Pd-catalyzed coupling TON = 0.87×10⁵ (PEPPSI-IPent)
4′-Methyl-4-dimethylaminoazobenzene C₁₄H₁₅N₃ 225.29 4′-Me, 4-N(CH₃)₂ Azo coupling Low carcinogenicity (<1)
2-(4-Fluorophenyl)-1-methyl-benzimidazole C₁₄H₁₁FN₂ 226.26 4-FPh, 1-Me, benzimidazole Condensation Non-fluorescent, stable in air

Research Findings and Implications

Synthetic Accessibility: The nitro group in this compound positions it as a candidate for cross-coupling reactions, analogous to 2-(4-nitrophenyl)thiophene. However, fluorine’s electronegativity may necessitate optimized catalysts or solvents .

Biological Interactions: Methyl and nitro substituents influence metabolic pathways. While methyl groups in azobenzenes delay carcinogenicity, nitro groups may redirect reactivity toward electrophilic substitution rather than metabolic activation .

Material Science Potential: Fluorine’s impact on crystal packing (e.g., in 2-(4-fluorophenyl)-3-methylindole) suggests applications in designing materials with tailored π-π stacking or solubility profiles .

Biological Activity

2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene is an aromatic compound notable for its unique structure, featuring a fluorine atom, a methyl group, and a para-nitrophenyl substituent on a benzene ring. This composition contributes to its distinct chemical properties and potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry and organic synthesis.

  • Molecular Formula: C13H10FNO2
  • Molecular Weight: 235.23 g/mol
  • Structure: The compound's structure includes:
    • A fluorine atom at the second position.
    • A methyl group at the first position.
    • A para-nitrophenyl group at the fourth position.

Biological Applications

Research indicates that this compound has several potential biological applications:

  • Building Block in Organic Synthesis : This compound serves as a precursor in the synthesis of various biologically active molecules, including fused heterocycles.
  • Anti-Virulence Compounds : It has been explored for its potential in developing anti-virulence agents targeting iron acquisition in mycobacteria, which could be significant in treating infections.
  • Enzyme Interaction Studies : Due to its structural similarity to biologically relevant compounds, it can be utilized in studying enzyme interactions and receptor binding mechanisms.

The specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with various biological targets due to the presence of the nitro group, which can undergo redox reactions, while the fluorine atom may enhance lipophilicity and binding affinity .

Research Findings

Recent studies have focused on the compound's reactivity and interaction with nucleophiles and electrophiles, which are critical in understanding its behavior in biological systems. These studies are essential for assessing its utility in drug development and materials science.

Comparative Analysis

The following table summarizes the properties and activities of structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-Fluoro-4-nitrotolueneC7H6FNO2Lacks methyl group; different substitutionLimited data
3-Fluoro-4-methylnitrobenzeneC7H6FNO2Fluorine at meta positionPotential enzyme inhibitors
1-Methyl-2-fluoro-4-nitrobenzeneC7H6FNO2Different methyl positioning affects propertiesAnticancer activity observed
2-Fluoro-5-nitrotolueneC7H6FNO2Nitro group at ortho positionActive against specific pathogens

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